molecular formula C13H10N2O2 B11880968 5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- CAS No. 29542-38-9

5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-

Cat. No.: B11880968
CAS No.: 29542-38-9
M. Wt: 226.23 g/mol
InChI Key: IBYKUFVAOHGLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-methyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one is a heterocyclic compound featuring a fused benzopyrano-pyridinone core with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 2, respectively. The compound’s synthesis, physicochemical properties, and biological activities are influenced by the positioning of its substituents, distinguishing it from other derivatives in this class.

Properties

CAS No.

29542-38-9

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-amino-2-methylchromeno[3,4-c]pyridin-5-one

InChI

InChI=1S/C13H10N2O2/c1-7-6-9-8-4-2-3-5-10(8)17-13(16)11(9)12(14)15-7/h2-6H,1H3,(H2,14,15)

InChI Key

IBYKUFVAOHGLRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Cyclocondensation of Propenones with Malononitrile

The foundational method for constructing the benzopyranopyridinone core involves the reaction of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with malononitrile under alkaline conditions. This one-pot protocol leverages a Michael addition-intramolecular cyclization sequence, as demonstrated by Girgis et al. . For instance, 1-(4-methoxyphenyl)-3-(2-hydroxyphenyl)-2-propen-1-one reacts with malononitrile in methanol containing potassium hydroxide (1 g KOH per 25 mL solvent) at 25–30°C for 72 hours, yielding 4-methoxy-2-phenyl-5H-benzopyrano[3,4-c]pyridin-5-one (20% yield) . Key spectral data for this compound include IR absorption at 1743 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 4.29 (OCH₃) and 7.35–7.58 ppm (aromatic protons) .

Table 1: Representative Reaction Conditions and Yields for Benzopyranopyridinone Synthesis

Starting PropenoneReaction Time (h)ProductYield (%)
1-(4-Methoxyphenyl)-propenone724-Methoxy-2-phenyl derivative20
1-(2-Thienyl)-propenone484-Alkoxy-2-thienyl derivative35

Introduction of the 4-Amino Group via Substitution

The 4-amino functionality in the target compound is typically introduced through nucleophilic aromatic substitution (NAS) or ammonolysis. A patent by CN1810775B describes a three-step process for 4-amino-2-trifluoromethyl benzonitrile, which provides a conceptual framework for amination in analogous systems. In this method, a fluorine atom at the 4-position is displaced by liquefied ammonia under high-temperature (120°C) and high-pressure conditions in ethanol . Translating this to the benzopyranopyridinone system, a 4-fluoro intermediate could undergo similar ammonolysis. For example, 4-fluoro-2-methyl-5H-benzopyrano[3,4-c]pyridin-5-one reacts with excess ammonia (1.5:1 molar ratio) in ethanol at 120°C for 8 hours, yielding the 4-amino derivative .

Critical Parameters for Successful Amination:

  • Temperature: ≥120°C to overcome activation energy barriers.

  • Solvent: Polar aprotic solvents (e.g., ethanol) enhance nucleophilicity.

  • Catalyst: Cuprous cyanide (10–15 mol%) accelerates substitution in related systems .

Optimization of the 2-Methyl Substituent

The 2-methyl group originates from the propenone precursor. For example, 1-(2-methylphenyl)-3-(2-hydroxyphenyl)-2-propen-1-one undergoes cyclocondensation with malononitrile to directly incorporate the methyl group at position 2. Hosni and Abdulla demonstrated this approach using 1-(2-thienyl)-3-(2-hydroxyphenyl)-2-propen-1-one, yielding 2-thienyl-substituted derivatives. Adjusting the aryl group on the propenone allows precise control over the substituent at position 2.

Alternative Pathways via Imino Group Hydrolysis

Hydrolysis of imino intermediates offers a route to amino-functionalized derivatives. In a study by Hosni , treatment of 4-imino-2-methyl-5H-benzopyrano[3,4-c]pyridin-5-one with hydrochloric acid (6 M) at reflux for 4 hours produced the 4-amino analog. This method avoids harsh amination conditions but requires careful pH control to prevent over-hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Challenges of Key Methods

MethodAdvantagesLimitations
Cyclocondensation One-pot synthesis; moderate yieldsLimited functional group tolerance
NAS Amination High regioselectivityRequires high-pressure equipment
Imino Hydrolysis Mild conditionsLow yields (≤40%)

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are indispensable for confirming the structure of 4-amino-2-methyl derivatives. The amino group typically appears as a broad singlet at δ 5.8–6.2 ppm in ¹H NMR, while IR spectra show N–H stretches at 3300–3500 cm⁻¹ . X-ray crystallography of related compounds, such as 2-alkoxy-4-amino-6-aryl-3,5-pyridinedicarbonitriles, confirms the planar geometry of the pyridinone ring .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-methylchromeno[3,4-c]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .

Scientific Research Applications

Bronchodilator Activity

One of the most notable applications of 5H- Benzopyrano[3,4-c]pyridin-5-one derivatives is their potential as orally active anticholinergic bronchodilators . Research has demonstrated that compounds derived from this structure can inhibit bronchoconstriction induced by methacholine and pilocarpine in animal models, such as guinea pigs and dogs. The study found that the potency of these compounds was influenced by steric factors surrounding the terminal amine function of the side chain. For instance, the addition of a methyl group adjacent to the terminal amine often enhanced both potency and pulmonary selectivity .

Hydrogen Bonding Studies

The interaction of 4-amino-5H-benzopyrano[3,4-c]pyridin-5-one with alcohols has been extensively studied to understand its hydrogen bonding capabilities. Experimental data indicate that a significant hydrogen bond forms between the nitrogen atom of the benzopyranopyridine ring and hydroxyl groups in alcohols like methanol and ethanol. This interaction is crucial for understanding the compound's solubility and reactivity in biological systems .

Pharmacokinetics and Selectivity

The pharmacokinetic properties of 5H- Benzopyrano[3,4-c]pyridin-5-one derivatives have been evaluated to determine their efficacy as therapeutic agents. The relationship between molecular structure and pharmacological activity has been a focal point of research, leading to the identification of compounds with improved selectivity for pulmonary applications over systemic effects .

Synthesis Techniques

Various synthetic methodologies have been developed to create 5H-benzopyrano[3,4-c]pyridin-5-one derivatives. One approach involves the reaction of 1-aryl-3-(2-hydroxyphenyl)-2-propen-1-ones with specific reagents to yield the desired benzopyrano-pyridine structures. These synthetic strategies are critical for producing compounds with tailored properties for specific applications .

Potential in Material Development

The unique structural properties of 5H- Benzopyrano[3,4-c]pyridin-5-one derivatives suggest potential applications in material sciences, particularly in developing organic materials for electronic devices or sensors due to their electronic properties and stability under various conditions.

Case Study: Clinical Trials

A notable compound from this class, designated CI-923, has progressed to clinical trials as a bronchodilator. This highlights the translational potential of 5H-benzopyrano[3,4-c]pyridin-5-one derivatives from laboratory research to practical therapeutic use .

Mechanism of Action

The mechanism of action of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect processes such as phosphorylation and enzyme inhibition .

Comparison with Similar Compounds

Structural Variations

Compound Name Substituent Positions Core Structure Key Synthesis Method Reference
4-Amino-2-methyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one 4-NH₂, 2-CH₃ Benzopyrano[3,4-c]pyridin-5-one Aminocrotononitrile condensation
4-Amino-1-methyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one 4-NH₂, 1-CH₃ Benzopyrano[3,4-c]pyridin-5-one Not specified
1-Azaxanthone (5H-[1]benzopyrano[2,3-b]pyridin-5-one) None Benzopyrano[2,3-b]pyridin-5-one Friedel-Crafts cyclization
9-Amino-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one 9-NH₂, tetrahydro Benzopyrano[3,4-b]pyridin-5-one Microbial-derived synthesis

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: The amino group in 2-amino-4-methyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one shows NH stretching at 3415 cm⁻¹, while the acetyl derivative exhibits a carbonyl peak at 1725 cm⁻¹ . In contrast, trans-7-(4’-chlorophenyl)-6H-6a,7-dihydro[1]benzopyrano[3,4-c][1,5]benzothiazepine displays C=N absorption at 1617 cm⁻¹ .

Thermal Properties

Compound Name Melting Point (°C) Solubility Trends Reference
4-Amino-2-methyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one Not reported Likely polar aprotic solvents
trans-7-(4’-Chlorophenyl)-6H-6a,7-dihydro[1]benzopyrano[3,4-c][1,5]benzothiazepine 178–180 Ethanol-soluble
8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one Not reported Water (partial)

Pharmacological Potential

  • Antiallergic Activity: 5H-[1]Benzopyrano[2,3-b]pyridine derivatives exhibit antiallergic properties, with substituent positioning affecting potency .
  • Bronchodilation: 1,2,3,4-Tetrahydro-8,9-dimethoxy-3-(2-piperidinoethyl)-5H-[1]benzopyrano[3,4-c]pyridin-5-one (W10,294A) acts as a potent bronchodilator, surpassing aminophylline in efficacy .
  • Antifungal Activity: 9-Amino-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one shows inhibitory activity against Fusarium graminearum via targeting FgSWi6 (−6.4 binding score) .

Structure-Activity Relationships

  • Amino Group Position: 4-Amino derivatives (e.g., 4-amino-2-methyl) may enhance solubility and target affinity compared to 9-amino isomers.
  • Methyl Substituents : Methyl groups at position 2 or 4 influence steric hindrance and metabolic stability.

Biological Activity

5H-Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- is a heterocyclic compound with significant biological activity due to its unique structural features. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of approximately 226.23 g/mol. Its structure includes a fused benzopyran and pyridine ring system, characterized by an amino group at the 4-position and a methyl group at the 2-position. These functional groups play crucial roles in its biological interactions and reactivity.

Biological Activities

1. Antioxidant Activity
Research indicates that 5H-Benzopyrano[3,4-c]pyridin-5-one exhibits notable antioxidant properties. The presence of the amino group enhances its ability to scavenge free radicals, potentially contributing to protective effects against oxidative stress-related diseases.

2. Antimicrobial Properties
Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

3. Neuroprotective Effects
The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases like Alzheimer's. It may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thus enhancing cholinergic signaling.

The biological activity of 5H-Benzopyrano[3,4-c]pyridin-5-one is influenced by its ability to form hydrogen bonds with various biological targets. Research has demonstrated that it can form stable complexes with alcohols and other substrates, which may enhance its reactivity and binding affinity to enzymes or receptors involved in disease processes .

Synthesis Methods

Several synthetic approaches have been developed for producing 5H-Benzopyrano[3,4-c]pyridin-5-one, including:

  • Condensation Reactions: Utilizing appropriate precursors under acidic or basic conditions.
  • Cyclization Techniques: Employing cyclization reactions involving heterocyclic compounds to form the desired structure.

Comparative Analysis

The following table summarizes some compounds structurally related to 5H-Benzopyrano[3,4-c]pyridin-5-one along with their unique attributes:

Compound NameStructural FeaturesUnique Attributes
5H-Benzopyrano[3,4-c]pyridin-5-one Lacks amino groupPotentially less reactive
4-Aminoquinoline Contains an amino groupKnown for antimalarial activity
Chromone Derivatives Similar fused ring structureVaried biological activities

Case Studies

  • Neuroprotective Studies: A study evaluated the effects of 5H-Benzopyrano[3,4-c]pyridin-5-one on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and enhanced cell viability compared to control groups .
  • Antimicrobial Testing: In vitro assays demonstrated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5H-[1]benzopyrano[3,4-c]pyridin-5-one derivatives, and how can reaction conditions be optimized?

  • Methodology :

  • Skraup Reaction : Use amino-substituted benzopyrano-pyridinones as starting materials. Heat with glycerol and sulfuric acid under reflux, followed by purification via silica gel chromatography (yields ~20–30%) .
  • Cyclization via Pollyphosphoric Acid (PPA) : For fused-ring systems, cyclize intermediates (e.g., 2-(phenylsulfanyl)pyridine-3-carboxylic acid) using PPA at 120–140°C for 2–4 hours .
  • Optimization : Adjust solvent polarity (e.g., chloroform for crystallization) and catalyst loadings (e.g., Pd/C for hydrogenolysis) to improve yields .
    • Data Table :
Starting MaterialReaction ConditionsYield (%)Reference
2-Chloronicotinic acidPPA, 140°C, 2h20
Amino-benzopyrano-pyridinoneSkraup reaction, H2SO4, glycerol30

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign aromatic protons (δ 7.1–8.7 ppm) and carbonyl carbons (δ 165–175 ppm) using CDCl3 or DMSO-d5. For example, pyridinone protons appear as doublets (J = 7.8 Hz) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and amino groups (1580 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 212 [M⁺] for benzopyrano-pyridinones) .

Q. How can researchers evaluate the biological activity of this compound in vitro?

  • Methodology :

  • Protein Kinase Assays : Use ADP-Glo™ kits in 384-well plates. Pre-incubate compound with kinase (e.g., EGFR) and ATP, measure IC50 via luminescence .
  • Antiallergic Activity : Test histamine release inhibition in mast cells (e.g., RBL-2H3 line) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can crystallographic disorder in benzopyrano-pyridinones be resolved during X-ray refinement?

  • Methodology :

  • Disordered Atoms : Fix occupancy factors (e.g., 0.25 for N atoms, 0.75 for C3A/C3B) using EXYZ/EADP constraints .
  • Hydrogen Bonding : Analyze C–H···O interactions (2.5–3.0 Å) and π-π stacking (3.6–3.8 Å centroid distances) with Mercury software .
    • Data Table :
Interaction TypeDistance (Å)Symmetry Operator
C–H···O2.85x, y-1, z
π-π Stacking3.635x, y-1, z

Q. What computational strategies predict structure-activity relationships (SAR) for kinase inhibition?

  • Methodology :

  • Molecular Docking : Optimize geometry with Gaussian 16 (B3LYP/6-31G*), then dock into kinase active sites (e.g., EGFR) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., amino vs. methoxy groups) with IC50 values using partial least squares regression .

Q. How can conflicting spectral data between synthetic batches be reconciled?

  • Methodology :

  • Batch Comparison : Perform 2D NMR (COSY, HSQC) to confirm connectivity. For example, unexpected dd (J = 3.5 Hz) may indicate regioisomerism .
  • Thermogravimetric Analysis (TGA) : Check for solvent retention (>5% weight loss below 150°C) causing shifts in IR/NMR .

Data Contradiction Analysis

Q. Why do biological activity results vary across studies for structurally similar derivatives?

  • Root Cause :

  • Solubility Differences : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation in aqueous assays .
  • Enantiomeric Impurities : Chiral HPLC (Chiralpak AD-H column) to verify purity of 4-amino stereocenter .

Methodological Best Practices

Q. What protocols ensure reproducibility in multistep syntheses?

  • Guidelines :

  • Step Monitoring : Track intermediates via TLC (silica GF254, ethyl acetate/hexane).
  • Catalyst Regeneration : Reuse Pd/C (10% w/w) after ethanol washing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.